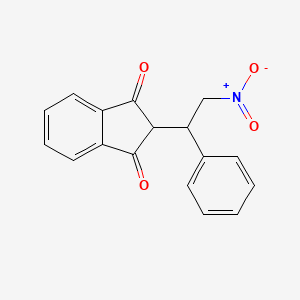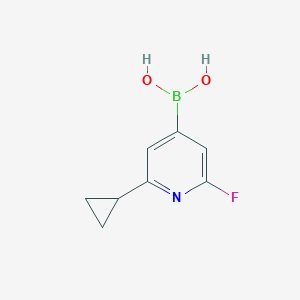
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BFNO2 and a molecular weight of 180.97 g/mol . This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods allow for precise control over reaction conditions and can be scaled up to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and boron reagents (e.g., bis(pinacolato)diboron).
Conditions: Mild temperatures (25-80°C), inert atmosphere (e.g., nitrogen or argon), and solvents like toluene or ethanol.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate during the Suzuki-Miyaura coupling . This intermediate facilitates the transfer of the organic group from boron to palladium, leading to the formation of the desired carbon-carbon bond. The compound’s ability to form reversible covalent bonds with diols also makes it useful in biological applications, such as enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Cyclopropylboronic acid
Comparison: (2-Cyclopropyl-6-fluoropyridin-4-yl)boronic acid is unique due to its combination of a cyclopropyl group and a fluoropyridine moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
Properties
Molecular Formula |
C8H9BFNO2 |
|---|---|
Molecular Weight |
180.97 g/mol |
IUPAC Name |
(2-cyclopropyl-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5,12-13H,1-2H2 |
InChI Key |
NPRDYAJWZJAWQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


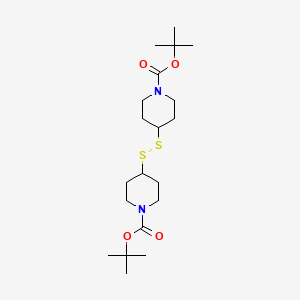
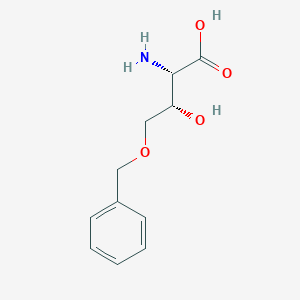
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
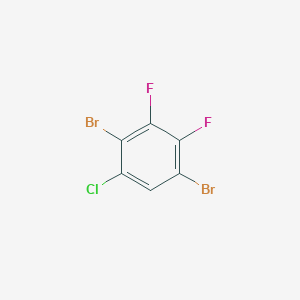
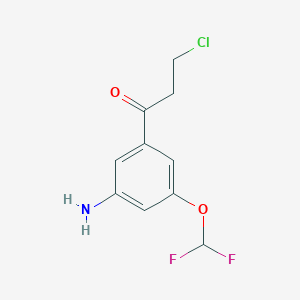
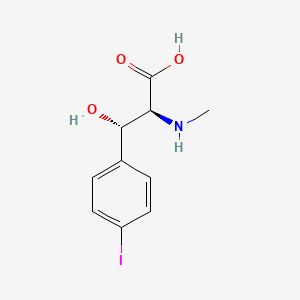
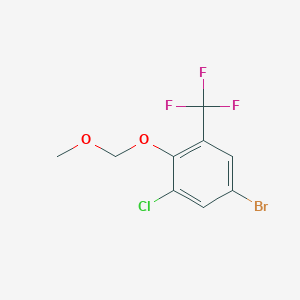
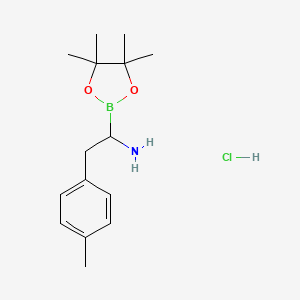
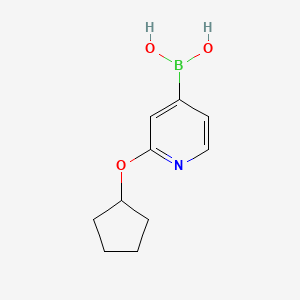


![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
